molecular formula C20H24N2O B1614296 4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-45-4

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614296
M. Wt: 308.4 g/mol
InChI Key: CMMYPCBUNFCECP-UHFFFAOYSA-N
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Description

“4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number 898783-45-4 . It has a linear formula of C20H24N2O and a molecular weight of 308.42 . The IUPAC name for this compound is (4-methylphenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for “4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is 1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of “4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is C20H24N2O . It has a molecular weight of 308.42 .

Scientific Research Applications

Detection in Food Products

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, as part of the benzophenone family, has been studied for its presence in various consumer products. For example, a study by Van Hoeck et al. (2010) developed a reliable method for determining benzophenone and its derivatives, like 4-methylbenzophenone, in breakfast cereals. This method involves ultrasonic extraction followed by gas chromatography-tandem mass spectrometry, highlighting the compound's relevance in food safety and packaging research (Van Hoeck et al., 2010).

Environmental Presence and Impact

Research by Zhang et al. (2011) focused on the determination of benzophenone-type UV filters, including derivatives like 4-methylbenzophenone, in environmental samples such as sediment and sewage sludge. Their study employs liquid chromatography-tandem mass spectrometry for analysis, which sheds light on the environmental distribution and potential ecological impacts of these compounds (Zhang et al., 2011).

Photopolymerization and Material Science Applications

A novel approach in the field of photopolymerization involves the use of benzophenone derivatives, potentially including 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone. Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function as a photoiniferter, which could be related to the structural manipulation of benzophenone derivatives for innovative material science applications (Guillaneuf et al., 2010).

Placental Transfer and Human Exposure

Krause et al. (2018) explored the transplacental transfer of benzophenones, which could include derivatives like 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone, in a study involving pregnant women. This research provides insight into fetal exposure to these compounds, emphasizing the need for further investigations on their potential endocrine-disrupting properties and implications for human health (Krause et al., 2018).

Safety And Hazards

While specific safety and hazard information for “4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is not available, it’s important to handle all chemical compounds with care and appropriate protective equipment .

properties

IUPAC Name

(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYPCBUNFCECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642956
Record name (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-45-4
Record name Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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